Bienvenue dans la boutique en ligne BenchChem!

1,3,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Serotonin Receptor Binding CNS Drug Discovery Imidazopurine SAR

This tricyclic imidazo[2,1-f]purine core is fundamentally distinct from 8-phenylxanthine derivatives. Its fused scaffold creates a unique pharmacophore targeting serotonin receptors and phosphodiesterases (PDE1), not adenosine systems. The compound serves as a PDE1-selective chemical probe for narcolepsy research and a 5-HT1A/5-HT7 CNS lead scaffold, directly supported by patent and preclinical data. Simply matching N7-methyl/C8-phenyl motifs on a bicyclic core will fail to recapitulate its biological pathway engagement. Verify GC-MS identity via the cataloged Wiley Registry spectrum.

Molecular Formula C16H15N5O2
Molecular Weight 309.329
CAS No. 31488-08-1
Cat. No. B2885141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS31488-08-1
Molecular FormulaC16H15N5O2
Molecular Weight309.329
Structural Identifiers
SMILESCC1=CN2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)C)C
InChIInChI=1S/C16H15N5O2/c1-10-9-20-12-13(18(2)16(23)19(3)14(12)22)17-15(20)21(10)11-7-5-4-6-8-11/h4-9H,1-3H3
InChIKeyCPPCCQUIQANNHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement & Selection Guide for 1,3,7-Trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione


1,3,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 31488-08-1) is a tricyclic heterocycle belonging to the imidazo[2,1-f]purine class. It is characterized by a fused imidazole-purine-dione core with a methyl group at N7 and a phenyl substituent at C8 [1]. This structural arrangement fundamentally differentiates it from simpler bicyclic xanthine derivatives like 8-phenylcaffeine, redirecting its biological activity towards distinct targets such as serotonin receptors and phosphodiesterases [2].

Why 1,3,7-Trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Cannot Be Replaced by Generic Xanthine Analogs


Procurement of a generic 8-phenylxanthine, such as 8-phenylcaffeine, as a substitute for 1,3,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is scientifically unsound. The addition of the third ring in the imidazo[2,1-f]purine scaffold creates a completely different pharmacophore. While 8-phenylcaffeine acts primarily as a weak adenosine receptor antagonist, studies on tricyclic imidazo[2,1-f]theophylline derivatives show they are designed for and active at CNS targets like 5-HT1A and 5-HT7 receptors, with a different selectivity profile [1]. Simply matching the N7-methyl and C8-phenyl decorations without the tricyclic core will fail to recapitulate the target compound's biological pathway engagement and experimental outcomes.

Differential Activity Profile of 1,3,7-Trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione vs. Structural Analogs


Serotonin 5-HT1A Receptor Affinity vs. Imidazo[2,1-f]purine-dione Analogs

The tricyclic imidazo[2,1-f]purine-2,4-dione scaffold, to which the target compound belongs, redirects receptor affinity toward serotonin receptors, a target not engaged by bicyclic 8-phenylxanthines. In a series of analogs, the derivative 8-[3-(N4-phenyl)-piperazin-N1-yl-propyl]-1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione (compound 2) was identified as a potent 5-HT1A receptor ligand, demonstrating that the tricyclic core is essential for this activity shift [1]. This establishes a class-level inference that the target compound's core structure is a prerequisite for serotonergic activity, a feature completely absent in the 8-phenylxanthine comparator class.

Serotonin Receptor Binding CNS Drug Discovery Imidazopurine SAR

Adenosine A3 Receptor Antagonism: Imidazo[2,1-f]purine-2,4-dione vs. Pyrrolo[2,1-f]purine-2,4-dione

Within the purine-2,4-dione family, a critical isosteric differentiation exists between imidazo[2,1-f]purine-2,4-diones and pyrrolo[2,1-f]purine-2,4-diones. Research identifies 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones as potent and selective human A3 adenosine receptor antagonists [1]. A direct comparator, 1-benzyl-7-tert-butyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione, inhibited NECA-stimulated cAMP production in CHO cells expressing the human A2B receptor with an IC50 of 1000 nM [2]. This indicates the imidazo ring fusion creates a unique selectivity profile at adenosine receptor subtypes, different from that of pyrrolo analogs.

Adenosine A3 Antagonism GPCR Pharmacology Isosteric Replacement

Phosphodiesterase (PDE) Inhibition Profile: Tricyclic Imidazopurines vs. Xanthines

The tricyclic imidazo[2,1-f]purine scaffold has been specifically explored for phosphodiesterase (PDE) inhibition, a biological activity not prominent for simple 8-phenylxanthines like 8-phenylcaffeine. Patent literature explicitly claims 1,3,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione and its analogs as PDE1 inhibitors for the treatment of narcolepsy [1]. Furthermore, a structurally related compound, 1,6,7-trimethyl-3-(2-oxopropyl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, is described as a potent and highly selective PDE1 inhibitor, validating the scaffold's suitability for this target .

PDE Inhibition cAMP/cGMP Signaling Neuropharmacology

Optimal Application Scenarios for 1,3,7-Trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione


CNS Drug Discovery: Lead Compound for Serotonergic Agents

As a close analog of tricyclic theophylline derivatives with demonstrated 5-HT1A receptor affinity, 1,3,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione serves as a core scaffold for developing novel antidepressants or anxiolytics. Preclinical studies on related imidazo[2,1-f]purine-2,4-diones have shown activity comparable to imipramine in forced swim tests, making this compound a valuable starting point for medicinal chemistry optimization [1].

Phosphodiesterase 1 (PDE1) Probe Development

This compound is explicitly claimed in patent literature as a PDE1 inhibitor for narcolepsy. Research groups focused on calcium/calmodulin-dependent cAMP/cGMP signaling can use 1,3,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione as a chemical probe to validate PDE1 as a therapeutic target in sleep disorders, cardiovascular disease, or cognitive dysfunction, where PDE1 is hypothesized to play a role [2].

Adenosine Receptor Subtype Selectivity Profiling

For pharmacology studies aimed at dissecting adenosine A2B vs. A3 receptor function, the imidazo[2,1-f]purine-2,4-dione scaffold provides a crucial isosteric alternative to pyrrolo[2,1-f]purine-2,4-diones. The target compound can be used as a reference standard in binding or functional assays to establish structure-selectivity relationships, helping to differentiate receptor subtype engagement [3].

Analytical Reference Standard for Mass Spectrometry

The compound's mass spectrum is cataloged in the authoritative Wiley Registry of Mass Spectral Data, and it has a defined GC-MS signature [4]. This makes it suitable for use as an analytical reference standard in metabolomics, forensic toxicology, or environmental analysis laboratories that require verified spectral matches for the identification of tricyclic purine derivatives.

Quote Request

Request a Quote for 1,3,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.